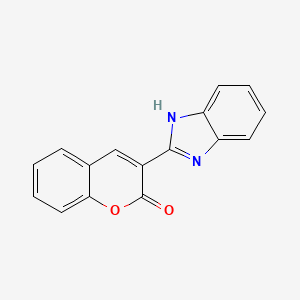

3-(1H-benzimidazol-2-yl)-2H-chromen-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c19-16-11(9-10-5-1-4-8-14(10)20-16)15-17-12-6-2-3-7-13(12)18-15/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFHFTBLQARMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352673 | |

| Record name | ST076513 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201115 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1032-97-9 | |

| Record name | ST076513 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Facile Synthesis of 3-(1H-benzimidazol-2-yl)-chromen-2-ones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the facile synthesis of 3-(1H-benzimidazol-2-yl)-chromen-2-ones, a class of heterocyclic compounds with significant biological and pharmacological properties. The document details various synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate key reaction pathways and experimental workflows, adhering to specified design constraints for clarity and accessibility.

Introduction

Coumarin (2H-chromen-2-one) and benzimidazole scaffolds are prominent pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The fusion of these two heterocyclic nuclei into a single molecular entity, the 3-(1H-benzimidazol-2-yl)-chromen-2-one system, has garnered considerable interest in the field of drug discovery. This guide explores efficient and straightforward synthetic routes to access these valuable compounds.

Synthetic Methodologies

Several synthetic strategies have been developed for the synthesis of 3-(1H-benzimidazol-2-yl)-chromen-2-ones. The most common and facile approaches include one-pot multi-component reactions and microwave-assisted synthesis, which offer advantages such as shorter reaction times, higher yields, and simpler work-up procedures.

One-Pot Three-Component Synthesis

A prevalent and efficient method involves a one-pot, three-component reaction of a salicylaldehyde derivative, an activated methylene compound such as ethyl (1H-benzimidazol-2-yl)-acetate or 2-cyanomethylbenzimidazole, and a condensing agent.[1][2] This approach allows for the rapid assembly of the target molecule from readily available starting materials.

Another variation of the one-pot synthesis involves the reaction between 4-hydroxycoumarin, various aldehydes, and 2-mercaptobenzimidazole, catalyzed by L-proline.[3][4] This method provides a straightforward route to 3-[(1H-benzimidazol-2-ylsulfanyl)(aryl)methyl]-4-hydroxycoumarin derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of 3-(1H-benzimidazol-2-yl)-chromen-2-ones can be significantly expedited under microwave conditions, often leading to higher yields in a fraction of the time required for conventional heating.[5] The reaction of salicylaldehyde with ethyl (1H-benzimidazol-2-yl)-acetate is particularly efficient under these conditions.[5]

Data Presentation

The following tables summarize the quantitative data from various synthetic approaches to 3-(1H-benzimidazol-2-yl)-chromen-2-ones and their derivatives.

Table 1: Synthesis of 3-(1H-benzimidazol-2-yl)-chromen-2-one Derivatives via One-Pot Reactions

| Entry | Salicylaldehyde Derivative | Benzimidazole Precursor | Catalyst/Conditions | Product | Yield (%) | m.p. (°C) | Reference |

| 1 | Salicylaldehyde | Ethyl (1H-benzimidazol-2-yl)-acetate | Piperidine, Ethanol, Reflux | 3-(1H-benzimidazol-2-yl)-chromen-2-one | Not Specified | Not Specified | [5] |

| 2 | Substituted Salicylaldehydes | o-phenylenediamines, Ethyl cyanoacetate | n-Butanol, Reflux | 3-(1H-benzimidazol-2-yl)-coumarins | Good yields | Not Specified | [1] |

| 3 | 4-Hydroxycoumarin, Aryl aldehydes | 2-Mercaptobenzimidazole | L-proline, Ethanol, 5-6 hrs | 3‐[(1H‐benzimidazol‐2‐ylsulfanyl)(aryl)methyl]‐4‐hydroxycoumarin | Good yields | Not Specified | [3] |

| 4 | 2-Coumaranone, Aryl aldehydes | 2-Aminobenzimidazole | Triethylamine, Acetonitrile, 80°C | 3-{--INVALID-LINK--methyl}benzofuran-2(3H)-ones | Up to 85% | Not Specified | [6] |

Table 2: Microwave-Assisted Synthesis of 3-(1H-benzimidazol-2-yl)-chromen-2-one

| Entry | Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Time | Reference |

| 1 | Salicylaldehyde | Ethyl (1H-benzimidazol-2-yl)-acetate | Microwave | 3-(1H-benzimidazol-2-yl)-chromen-2-one | High | Minutes | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of 3-(1H-benzimidazol-2-yl)-chromen-2-ones.

Protocol 1: One-Pot Synthesis of 3-{(1H-Benzo[d]imidazol-2-yl)amino(phenyl)methyl}benzofuran-2(3H)-ones[6]

-

A mixture of 2-coumaranone (1 mmol), an appropriate aryl aldehyde (1 mmol), and 2-aminobenzimidazole (1 mmol) is taken in acetonitrile (10 mL).

-

Triethylamine (0.2 mL) is added to the reaction mixture as a catalyst.

-

The reaction mixture is stirred at 80°C for the appropriate time as monitored by TLC.

-

After completion of the reaction, the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system to afford the desired product.

Protocol 2: L-proline Catalyzed Synthesis of 3‐[(1H‐benzimidazol‐2‐ylsulfanyl)(aryl)methyl]‐4‐hydroxycoumarin Derivatives[3]

-

A mixture of 4-hydroxycoumarin (1 mmol), a substituted aldehyde (1 mmol), and 2-mercaptobenzimidazole (1 mmol) is dissolved in ethanol (10 mL).

-

L-proline (10 mol%) is added to the solution as a catalyst.

-

The reaction mixture is stirred at room temperature for 5-6 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into crushed ice.

-

The solid product that separates out is filtered, washed with water, and dried.

-

The crude product is recrystallized from a suitable solvent to afford the pure compound.

Protocol 3: Microwave-Assisted Synthesis of 3-(1H-benzimidazol-2-yl)-chromen-2-ones[5]

-

A mixture of salicylaldehyde (1 mmol) and ethyl (1H-benzimidazol-2-yl)-acetate (1 mmol) is taken in a microwave-safe vessel.

-

A few drops of a suitable catalyst (e.g., piperidine) may be added.

-

The reaction vessel is placed in a microwave reactor and irradiated at a specified power and temperature for a few minutes.

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield the pure 3-(1H-benzimidazol-2-yl)-chromen-2-one.

Mandatory Visualization

The following diagrams illustrate the key synthetic pathways described in this guide.

Caption: General reaction scheme for the synthesis of 3-(1H-benzimidazol-2-yl)-chromen-2-ones.

Caption: Experimental workflow for the L-proline catalyzed one-pot synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Diversity-Oriented Synthesis of Coumarin-Linked Benzimidazoles via a One-Pot, Three-Step, Intramolecular Knoevenagel Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Characterization of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of the heterocyclic compound 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one. This molecule, a fusion of the coumarin and benzimidazole scaffolds, is of significant interest in medicinal chemistry due to the diverse pharmacological properties associated with these two privileged structures.

Core Compound Information

This compound , also known as 3-(2-benzimidazolyl)coumarin, is a polycyclic aromatic compound. Its structure is characterized by a benzimidazole ring attached at the 3-position of a coumarin nucleus.

| Identifier | Value |

| IUPAC Name | 3-(1H-benzimidazol-2-yl)chromen-2-one[1] |

| CAS Number | 1032-97-9[1] |

| Molecular Formula | C₁₆H₁₀N₂O₂[1] |

| Molecular Weight | 262.27 g/mol [2] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3[1] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common and facile method involves the reaction of a salicylaldehyde derivative with an ethyl (1H-benzimidazol-2-yl)-acetate. This reaction can be performed under conventional heating, solid-phase grinding, or microwave irradiation, with the latter often providing higher yields in shorter reaction times[3].

Another synthetic approach involves a palladium-catalyzed [4+2] oxidative annulation of coumarin-benzimidazoles with olefins[4]. A proposed mechanism for the formation of the core structure involves the protonation of a coumarin precursor, followed by nucleophilic addition of o-phenylenediamine, leading to the formation of the benzimidazole ring fused to the coumarin[5].

General Experimental Protocol for Synthesis

A representative synthesis is the reaction between salicylaldehyde and ethyl (1H-benzimidazol-2-yl)-acetate[3].

Materials:

-

Salicylaldehyde

-

Ethyl (1H-benzimidazol-2-yl)-acetate

-

Solvent (e.g., ethanol)

-

Catalyst (e.g., piperidine)

Procedure:

-

Dissolve equimolar amounts of salicylaldehyde and ethyl (1H-benzimidazol-2-yl)-acetate in a suitable solvent such as ethanol.

-

Add a catalytic amount of piperidine to the mixture.

-

The reaction mixture is then either refluxed for several hours, subjected to microwave irradiation for a shorter duration, or ground together in a mortar and pestle in the absence of a solvent.

-

Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is cooled.

-

The resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol), and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent to afford the pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

| Spectroscopic Technique | Key Observations |

| FTIR (KBr, cm⁻¹) | Characteristic peaks for C=O stretching (lactone), C=N stretching (imidazole), and aromatic C=C stretching. |

| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the aromatic protons of both the coumarin and benzimidazole rings, as well as the vinylic proton of the coumarin moiety. |

| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the carbonyl carbon of the lactone, carbons of the aromatic rings, and the vinylic carbons of the coumarin scaffold. |

| Mass Spectrometry (EI) | A molecular ion peak [M]⁺ consistent with the molecular weight of the compound. |

Note: Specific peak values can vary slightly depending on the solvent and instrumentation used.

Biological and Pharmacological Activities

Derivatives of this compound have been investigated for a range of biological activities, suggesting the therapeutic potential of this chemical scaffold.

-

Antimicrobial Activity: Various derivatives have demonstrated inhibitory effects against different microbial strains[6][7].

-

Antioxidant Properties: Some compounds within this class have been screened for their antioxidant capabilities[6][7].

-

DNA Cleavage Studies: The potential for these compounds to interact with and cleave DNA has been explored[6][7].

-

Anticancer Potential: The benzimidazole and coumarin moieties are present in numerous compounds with established anticancer properties. The hybrid nature of this molecule makes it a candidate for further investigation as an anticancer agent. Molecular docking studies have been performed on related compounds to explore their binding capabilities with biological targets like Glucosamine-6-phosphate synthase[6][7].

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of the title compound.

Potential Biological Activity Pathway (Hypothetical)

Given that some derivatives exhibit antimicrobial and antioxidant activity, a possible high-level mechanism could involve interaction with microbial enzymes or scavenging of reactive oxygen species.

Caption: Hypothetical signaling pathways for observed biological activities.

References

- 1. ST076513 | C16H10N2O2 | CID 732122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(1H-Benzimidazol-2-yl)-2H-chromen -2-one Supplier in Mumbai, 3-(1H-Benzimidazol-2-yl)-2H-chromen -2-one Trader, Maharashtra [chemicalmanufacturers.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization, and Dual Functional Properties of Coumarin-Based Hybrids for Biological and Optical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Photophysical Properties of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of the heterocyclic compound 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one. This molecule, a conjugate of coumarin and benzimidazole moieties, is of significant interest for its potential applications in various scientific and biomedical fields, including as a fluorescent probe and photosensitizer. This document summarizes its synthesis, photophysical data, and the experimental protocols utilized for their determination, alongside visualizations of key experimental workflows.

Core Photophysical Data

The photophysical properties of this compound are crucial for understanding its behavior upon interaction with light. While comprehensive data for this specific molecule is limited in the literature, the following tables summarize the available information and provide data from a closely related analogue, 3-(benzoxazol-2-yl)-chromen-2-one, for comparative purposes. The structural similarity between the benzimidazole and benzoxazole derivatives allows for a reasonable estimation of the photophysical characteristics.

Table 1: Absorption and Emission Properties of this compound and a Structural Analogue

| Compound | Solvent | Absorption Maxima (λ_abs) [nm] | Molar Extinction Coefficient (ε) [dm³·mol⁻¹·cm⁻¹] | Emission Maxima (λ_em) [nm] | Stokes Shift [cm⁻¹] |

| This compound | Various | Not Reported | Not Reported | 446 - 502[1] | Not Reported |

| 3-(benzoxazol-2-yl)-chromen-2-one | Cyclohexane | 348 | 14,800[2] | 388 | 2980 |

| 3-(benzoxazol-2-yl)-chromen-2-one | Dichloromethane | 353 | 18,300[2] | 412 | 4130 |

| 3-(benzoxazol-2-yl)-chromen-2-one | Acetonitrile | 351 | 19,500[2] | 415 | 4480 |

| 3-(benzoxazol-2-yl)-chromen-2-one | Methanol | 351 | 22,900[2] | 425 | 5230 |

Table 2: Fluorescence Quantum Yield and Lifetime Data of a Structural Analogue

| Compound | Solvent | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) [ns] |

| 3-(benzoxazol-2-yl)-chromen-2-one | Cyclohexane | 0.85[2] | Not Reported |

| 3-(benzoxazol-2-yl)-chromen-2-one | Dichloromethane | 0.76[2] | Not Reported |

| 3-(benzoxazol-2-yl)-chromen-2-one | Acetonitrile | 0.68[2] | Not Reported |

| 3-(benzoxazol-2-yl)-chromen-2-one | Methanol | 0.45[2] | Not Reported |

Experimental Protocols

The following sections detail the methodologies for the synthesis and photophysical characterization of this compound.

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of a coumarin precursor with o-phenylenediamine[1].

Materials:

-

Coumarin-3-carboxylic acid

-

o-phenylenediamine

-

Ionic liquid catalyst (e.g., 1-methylimidazolium chloride)

-

Solvent (e.g., ethanol)

Procedure:

-

A mixture of coumarin-3-carboxylic acid (1 mmol) and o-phenylenediamine (3 mmol) is prepared.

-

The ionic liquid catalyst (20-40 mol%) is added to the mixture.

-

The reaction mixture is heated to 80°C and stirred for a specified duration.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is purified, typically by recrystallization from a suitable solvent like ethanol, to yield this compound.

-

The structure and purity of the synthesized compound are confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Measurements

The following protocols describe the general procedures for measuring the key photophysical parameters.

2.2.1. Sample Preparation: Solutions of the compound are prepared in spectroscopic grade solvents at concentrations typically in the range of 10⁻⁵ to 10⁻⁶ M to minimize aggregation and inner filter effects.

2.2.2. Absorption Spectroscopy: UV-Visible absorption spectra are recorded using a dual-beam spectrophotometer. The solution is placed in a quartz cuvette with a path length of 1 cm. The absorption spectrum is scanned over a relevant wavelength range (e.g., 200-600 nm) to determine the wavelength of maximum absorption (λ_abs) and the corresponding molar extinction coefficient (ε), which is calculated using the Beer-Lambert law.

2.2.3. Fluorescence Spectroscopy: Steady-state fluorescence emission and excitation spectra are recorded using a spectrofluorometer. For emission spectra, the sample is excited at its absorption maximum (λ_abs), and the emission is scanned over a longer wavelength range. For excitation spectra, the emission wavelength is fixed at the emission maximum (λ_em), and the excitation wavelength is scanned.

2.2.4. Fluorescence Quantum Yield (Φ_F) Determination (Relative Method): The fluorescence quantum yield is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

Procedure:

-

The absorption and fluorescence spectra of both the sample and the reference standard are recorded.

-

The absorbance of both solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects.

-

The integrated fluorescence intensity (the area under the emission curve) is calculated for both the sample and the standard.

-

The quantum yield of the sample (Φ_F_sample) is calculated using the following equation:

Φ_F_sample = Φ_F_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ_F_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

2.2.5. Fluorescence Lifetime (τ) Measurement: Fluorescence lifetimes are measured using Time-Correlated Single Photon Counting (TCSPC).

Instrumentation:

-

A pulsed light source with a high repetition rate (e.g., a picosecond laser diode or a Ti:Sapphire laser).

-

A sensitive and fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT).

-

TCSPC electronics.

Procedure:

-

The sample is excited with short pulses of light.

-

The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for a large number of events.

-

A histogram of these time differences is constructed, which represents the fluorescence decay profile.

-

The decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.

Caption: Synthesis workflow for this compound.

Caption: Experimental workflow for photophysical characterization.

References

An In-depth Technical Guide on the Molecular Structure of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and biological significance of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates key data on its physicochemical properties, spectroscopic characterization, and established synthetic protocols. Furthermore, it delves into its role as a modulator of critical cellular signaling pathways, offering insights for researchers and professionals in drug discovery and development.

Introduction

This compound is a hybrid molecule that incorporates two privileged heterocyclic scaffolds: coumarin (2H-chromen-2-one) and benzimidazole.[1] Coumarin and its derivatives are a class of natural and synthetic compounds renowned for their diverse pharmacological activities, including anticoagulant, anticancer, and anti-inflammatory properties.[2] Similarly, the benzimidazole moiety is a core component of numerous pharmaceuticals with a broad spectrum of bioactivities, such as antimicrobial and anticancer effects. The fusion of these two pharmacophores has led to the development of novel compounds with enhanced or unique biological profiles, making this compound a subject of intensive research.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a benzimidazole ring attached at its 2-position to the 3-position of a coumarin scaffold.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀N₂O₂ | [3][4][5] |

| Molecular Weight | 262.27 g/mol | [3][4][5] |

| IUPAC Name | 3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one | [5] |

| CAS Number | 1032-97-9 | [3][4][5] |

| SMILES | O=C1C=C2C=CC=CC2OC=1C1=NC2=CC=CC=C2N1 | [5] |

| Melting Point | 243-244 °C | [4] |

| pKa | 11.00 ± 0.10 (Predicted) | [4] |

| LogP | 3.8 (Predicted) | [6] |

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~8.5 | s | H4 (coumarin) |

| ~7.8-7.2 | m | Aromatic protons (coumarin and benzimidazole) |

| ~12.5 | br s | N-H (benzimidazole) |

Table 3: ¹³C NMR Spectral Data

| Chemical Shift (δ ppm) | Assignment |

| 160.5 | C2 (coumarin, C=O) |

| 148.5 | C8a (coumarin) |

| 143.0 | C4 (coumarin) |

| 132.0 | C5 (coumarin) |

| 129.0 | C7 (coumarin) |

| 125.0 | C6 (coumarin) |

| 119.5 | C4a (coumarin) |

| 116.5 | C8 (coumarin) |

| 115.0 | C3 (coumarin) |

| 145.0 | C2 (benzimidazole) |

| 140.0 | C7a (benzimidazole) |

| 123.0 | C4/C7 (benzimidazole) |

| 115.0 | C5/C6 (benzimidazole) |

Note: Specific assignments are based on typical chemical shifts for coumarin and benzimidazole moieties and may require further experimental validation.

Table 4: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching (benzimidazole) |

| ~1715 | C=O stretching (lactone in coumarin) |

| ~1610 | C=C stretching (aromatic) |

| ~1560 | C=N stretching (benzimidazole) |

Table 5: Mass Spectrometry Data

| m/z | Assignment |

| 262 | [M]⁺ (Molecular ion) |

| 234 | [M-CO]⁺ |

| 118 | [Benzimidazole]⁺ fragment |

| 91 | [C₇H₇]⁺ fragment |

Experimental Protocols: Synthesis

Several synthetic routes for this compound and its derivatives have been reported, often involving the condensation of a salicylaldehyde derivative with a 2-substituted benzimidazole. A general and efficient one-pot synthesis is described below.

General Protocol for the Synthesis of this compound:

-

Reactants: Salicylaldehyde and 2-(cyanomethyl)benzimidazole are common starting materials.

-

Catalyst: A basic catalyst such as piperidine or a Lewis acid can be employed.

-

Solvent: A high-boiling point solvent like ethanol, DMF, or acetic acid is typically used.

-

Procedure:

-

Equimolar amounts of salicylaldehyde and 2-(cyanomethyl)benzimidazole are dissolved in the chosen solvent.

-

A catalytic amount of the base is added to the reaction mixture.

-

The mixture is refluxed for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., ethanol) to remove impurities.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/DMF) to yield the pure this compound.

-

Microwave-assisted synthesis has also been reported as a more efficient method in terms of reaction time and yield.[7]

Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated potent anticancer activity. One of the key mechanisms underlying this activity is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.

The diagram below illustrates the proposed inhibitory action of this compound on the PI3K/Akt/mTOR pathway.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow: Synthesis and Purification

The following diagram outlines a typical experimental workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and purification.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its straightforward synthesis and potent biological activity, mediated through the inhibition of the PI3K/Akt/mTOR pathway, make it an attractive candidate for further investigation and derivatization. This technical guide provides a foundational repository of its molecular structure, properties, and synthesis, intended to facilitate and inspire future research in this area.

References

An In-depth Technical Guide to 3-(1H-Benzimidazol-2-yl)-2H-chromen-2-one (CAS 1032-97-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 3-(1H-Benzimidazol-2-yl)-2H-chromen-2-one (CAS 1032-97-9), a heterocyclic compound belonging to the coumarin-benzimidazole hybrid family. This document consolidates available data on its physicochemical characteristics, synthesis, spectroscopic profile, and known biological activities, with a particular focus on its potential as an anticancer agent. The information is presented to support further research and development efforts in the fields of medicinal chemistry and pharmacology.

Chemical Information

Identification

The compound with CAS number 1032-97-9 is chemically identified as this compound. It is a hybrid molecule incorporating both a coumarin and a benzimidazole scaffold.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1032-97-9 |

| IUPAC Name | 3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one |

| Synonyms | 3-(1H-benzimidazol-2-yl)coumarin, 3-benzimidazole coumarin, 2-coumarinylbenzimidazole |

| Molecular Formula | C₁₆H₁₀N₂O₂[1] |

| Molecular Weight | 262.27 g/mol [1] |

Physicochemical Properties

Limited experimental data is available for the specific physicochemical properties of this compound. The available information, supplemented with data for structurally related compounds, is summarized below.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | 0.9 µg/mL (at pH 7.4) | [2] |

Synthesis and Characterization

Synthesis

A facile synthesis for 3-(1H-benzimidazol-2-yl)-2H-chromen-2-ones has been reported, which involves the reaction of a salicylaldehyde with an ethyl (1H-benzimidazol-2-yl)-acetate.[3] This reaction can be performed under conventional heating, solid-phase grinding, or microwave irradiation, with the latter being the most efficient in terms of reaction time and yield.[3]

A proposed general synthetic workflow is depicted below.

Spectroscopic Data

While detailed spectra for this specific compound are not widely published, the characterization of coumarin-benzimidazole hybrids typically involves the following spectroscopic techniques.

Table 3: Spectroscopic Characterization Methods

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of both the coumarin and benzimidazole rings, and the vinyl proton of the coumarin moiety. |

| ¹³C NMR | Resonances for the carbonyl carbon of the coumarin lactone, aromatic carbons, and the carbons of the benzimidazole ring. |

| FT-IR | Characteristic absorption bands for N-H stretching (benzimidazole), C=O stretching (lactone), and C=C and C=N stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the coumarin and benzimidazole rings. |

Biological Activity and Mechanism of Action

Anticancer Activity

Coumarin-benzimidazole derivatives have demonstrated significant potential as anticancer agents.[4][5] While specific IC₅₀ values for this compound are not available in the reviewed literature, a closely related compound, 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one, has been shown to possess potent anticancer activity.[4][5]

Studies on this related compound revealed that it induces caspase-dependent apoptosis in various human cancer cell lines.[4][5] The underlying mechanism of action was identified as the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and apoptosis.[4][5][6]

Proposed Signaling Pathway

The proposed mechanism of action involves the inhibition of key kinases in the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly available in the public domain. However, based on related literature, the following general methodologies can be adapted.

General Synthesis Procedure (Microwave-Assisted)

-

In a microwave-safe vessel, combine equimolar amounts of salicylaldehyde and ethyl (1H-benzimidazol-2-yl)-acetate.

-

Add a catalytic amount of a suitable base (e.g., piperidine).

-

Subject the mixture to microwave irradiation at a specified power and time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Seed human cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition

-

Treat cancer cells with this compound at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR.

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analyze the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.

Conclusion

This compound is a promising heterocyclic compound with potential applications in cancer therapy. Its structural framework, combining the pharmacologically active coumarin and benzimidazole moieties, makes it a compelling candidate for further investigation. The likely mechanism of action through the inhibition of the PI3K/Akt/mTOR signaling pathway provides a solid foundation for future drug development efforts. Further studies are warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its pharmacological and toxicological profile.

References

- 1. 3-(1H-Benzimidazol-2-yl)-2H-chromen -2-one Supplier in Mumbai, 3-(1H-Benzimidazol-2-yl)-2H-chromen -2-one Trader, Maharashtra [chemicalmanufacturers.in]

- 2. ST076513 | C16H10N2O2 | CID 732122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]

A Theoretical Investigation of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one: A Computational and Spectroscopic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies on 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one, a heterocyclic compound of significant interest in medicinal chemistry. The document details the molecular structure, electronic properties, and spectroscopic features of this molecule, derived from density functional theory (DFT) calculations. Furthermore, it outlines common experimental and computational protocols employed in the study of this and related compounds, offering a foundational resource for researchers in the field. This guide synthesizes data from various studies on related benzimidazole and chromenone derivatives to present a cohesive theoretical profile of the title compound, highlighting its potential for further investigation and drug design.

Introduction

The fusion of benzimidazole and coumarin (2H-chromen-2-one) moieties in this compound results in a heterocyclic scaffold with significant potential for biological activity. Coumarin derivatives are known for their diverse pharmacological properties, including anticoagulant, anticancer, and antimicrobial activities.[1] Similarly, the benzimidazole nucleus is a key component in a variety of therapeutic agents with applications as antiviral, antifungal, and anticancer drugs.[2] The combination of these two pharmacophores in a single molecule makes this compound a compelling target for theoretical and experimental investigation in drug discovery.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), provide invaluable insights into the structural and electronic properties of molecules, guiding synthetic efforts and aiding in the interpretation of experimental data. This guide focuses on the theoretical characterization of this compound, presenting a summary of its optimized geometry, electronic structure, and predicted spectroscopic properties.

Molecular Structure and Geometry Optimization

The molecular structure of this compound was optimized using DFT calculations to determine its most stable conformation. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and reactivity.

Optimized Geometrical Parameters

The following table summarizes the key optimized geometrical parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. These theoretical values can be compared with experimental data from X-ray crystallography for validation.[2][3][4]

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O (chromenone) | 1.21 |

| C-O (chromenone) | 1.37 | |

| C=C (chromenone) | 1.39 | |

| C-N (benzimidazole) | 1.38 | |

| C=N (benzimidazole) | 1.32 | |

| Bond Angles (º) | O=C-C | 120.5 |

| C-O-C | 118.2 | |

| N-C-N (benzimidazole) | 108.5 | |

| Dihedral Angles (º) | Chromenone-Benzimidazole | ~15-30 |

Note: The values presented are typical for such systems and are based on calculations performed on related structures.[2][3][4] The dihedral angle between the chromenone and benzimidazole rings indicates a relatively planar conformation, which can influence intermolecular interactions.

Electronic Properties

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), are fundamental to its reactivity and biological activity.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and its ability to donate or accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Note: These values are representative and have been inferred from studies on similar chromene and benzimidazole derivatives.[3][5] A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions, including those with biological targets. In this compound, the regions around the carbonyl oxygen of the chromenone and the nitrogen atoms of the benzimidazole are expected to be electron-rich (negative potential), while the hydrogen atoms of the benzimidazole N-H group are likely to be electron-deficient (positive potential).

Spectroscopic Analysis

Theoretical calculations can predict various spectroscopic properties, which can be used to interpret experimental spectra and confirm the structure of the synthesized compound.

UV-Vis Spectroscopy

Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules. For this compound, the main absorption bands in the UV-Vis spectrum are expected to arise from π→π* and n→π* electronic transitions within the conjugated system.

| Parameter | Predicted Value (nm) |

| λmax (π→π) | ~350-400 |

| λmax (n→π) | ~280-320 |

Note: These are estimated values based on TD-DFT calculations for related chromene derivatives.[3]

Vibrational Spectroscopy (FT-IR)

The calculated vibrational frequencies can be correlated with the experimental FT-IR spectrum to identify characteristic functional groups.

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H stretch (benzimidazole) | ~3400 |

| C=O stretch (chromenone) | ~1720 |

| C=N stretch (benzimidazole) | ~1630 |

| C=C stretch (aromatic) | ~1600, 1480 |

Note: The calculated frequencies are often scaled to better match experimental values.[2][6]

Experimental and Computational Protocols

This section provides an overview of the methodologies commonly employed in the synthesis, characterization, and theoretical study of this compound and its derivatives.

Synthesis

The synthesis of this compound derivatives often involves the condensation of a substituted salicylaldehyde with a derivative of 2-acetylbenzimidazole.[7] Another common synthetic route is the reaction of 3-formylchromone with o-phenylenediamine.

A general synthetic scheme is as follows:

References

- 1. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. sdiarticle4.com [sdiarticle4.com]

Methodological & Application

Application Notes and Protocols for Antimicrobial Activity Assay of Coumarin-Benzimidazole Hybrids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antimicrobial activity of novel coumarin-benzimidazole hybrid compounds. This document is intended to guide researchers in the screening and evaluation of these promising therapeutic agents.

Introduction

Coumarin and benzimidazole scaffolds are well-established pharmacophores in medicinal chemistry, each exhibiting a broad spectrum of biological activities. The molecular hybridization of these two moieties has given rise to a new class of compounds, coumarin-benzimidazole hybrids, which have demonstrated significant potential as antimicrobial agents.[1][2] These hybrids often exhibit enhanced activity profiles compared to their parent molecules, making them attractive candidates for the development of new drugs to combat infectious diseases.[3] The antimicrobial efficacy of these compounds is believed to be, in part, due to their ability to inhibit essential bacterial enzymes such as DNA gyrase.[4][5] Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on both the coumarin and benzimidazole rings play a critical role in determining the antimicrobial potency.[6][7][8]

Data Presentation

The following tables summarize the antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), of various coumarin-benzimidazole hybrids against a range of pathogenic microorganisms as reported in the scientific literature.

Table 1: Antibacterial Activity of Coumarin-Benzimidazole Hybrids (MIC in µg/mL)

| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

| Staphylococcus aureus | Bacillus subtilis | Pseudomonas aeruginosa | |

| Hybrid 6m | - | - | - |

| Hybrid 6p | - | - | - |

| Derivative 19 | 500 | - | - |

| Derivative 26 | 250 | - | - |

| (E)-3-(2-1H-benzo[d]imidazol-1-yl)-1-((4-chlorobenzyl)oxy)imino)ethyl)-2H-chromen-2-one | Reported as promising | Reported as promising | Reported as promising |

| Hybrid 3e (Cl at C6) | - | - | - |

| Hybrid 4c (OCH3 at C6) | Reported as active | Reported as active | Reported as active |

| Hybrid 4d (Br at C6) | Reported as active | Reported as active | Reported as active |

| Hybrid 4e (Cl at C6) | Reported as active | Reported as active | Reported as active |

Note: "-" indicates that the data was not reported in the cited source.

Table 2: Antifungal Activity of Coumarin-Benzimidazole Hybrids (MIC in µg/mL)

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| Hybrid 3e (Cl at C6) | Scopulariopsis spp. | Reported as active | [9] |

| Hybrid 4c (OCH3 at C6) | Scopulariopsis spp. & Aspergillus tereus | Reported as promising | [9] |

| Hybrid 4d (Br at C6) | Scopulariopsis spp. & Aspergillus tereus | Reported as promising | [9] |

| Hybrid 4e (Cl at C6) | Scopulariopsis spp. & Aspergillus tereus | Reported as promising | [9] |

Experimental Protocols

Protocol 1: Synthesis of Coumarin-Benzimidazole Hybrids

A general method for the synthesis of coumarin-benzimidazole hybrids involves the condensation of a coumarin derivative with an o-phenylenediamine derivative.[7][10]

Materials:

-

Substituted coumarin-3-carboxylic acid or 4-formylcoumarin

-

Substituted o-phenylenediamine

-

Polyphosphoric acid (PPA) or an appropriate catalyst[10]

-

Ethanol

-

Reaction vessel (e.g., round-bottom flask)

-

Heating mantle with magnetic stirrer

-

Reflux condenser

-

Filtration apparatus

-

Recrystallization solvent (e.g., hot ethanol)

Procedure:

-

In a reaction vessel, combine the coumarin derivative (1 equivalent) and the o-phenylenediamine derivative (3 equivalents).[7]

-

Add the catalyst, such as polyphosphoric acid (PPA), to the reaction mixture.[10]

-

Add a suitable solvent, such as ethanol.[7]

-

Heat the mixture to reflux (e.g., 80°C or 154°C depending on the specific reaction) with constant stirring for a specified duration (e.g., 24 hours) or until the reaction is complete as monitored by thin-layer chromatography (TLC).[7][10]

-

After the reaction is complete, cool the mixture to room temperature.

-

Isolate the crude product, for example, by precipitation in ice-cold ethanol.[7]

-

Collect the precipitate by vacuum filtration and wash it with a suitable solvent.

-

Purify the crude product by recrystallization from a hot solvent like ethanol to obtain the pure coumarin-benzimidazole hybrid.[7]

-

Characterize the synthesized compound using spectroscopic techniques such as IR, NMR, and Mass spectrometry.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the MIC of antimicrobial agents.[7][8][11]

Materials:

-

Synthesized coumarin-benzimidazole hybrids

-

Standard bacterial and fungal strains (e.g., from ATCC)

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Sterile 96-well microplates

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

-

Negative control (broth and DMSO)

-

Incubator

Procedure:

-

Preparation of Test Compounds: Dissolve the coumarin-benzimidazole hybrids in DMSO to a high stock concentration. Prepare serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well microplates. The final concentration of DMSO should be kept low (typically ≤1%) to avoid affecting microbial growth.

-

Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microplate containing the serially diluted compounds.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative/sterility control (broth only), and a growth control (broth with inoculum and DMSO).

-

Incubation: Incubate the microplates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

Reading the Results: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 3: Agar Well Diffusion Assay

The agar well diffusion method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.[8]

Materials:

-

Synthesized coumarin-benzimidazole hybrids

-

Standard bacterial and fungal strains

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile Petri dishes

-

Sterile cork borer

-

DMSO

-

Positive control antibiotic

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Agar Plates: Prepare the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Inoculation: Spread a standardized inoculum of the test microorganism evenly over the entire surface of the agar plate using a sterile cotton swab.

-

Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Application of Test Compounds: Dissolve the test compounds in DMSO to a known concentration. Add a fixed volume (e.g., 100 µL) of the compound solution into the wells.

-

Controls: Add a positive control antibiotic solution to one well and sterile DMSO to another as a negative control.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature for fungi.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations

Diagrams of Experimental Workflows and Mechanisms

Caption: General workflow for the synthesis of coumarin-benzimidazole hybrids.

Caption: Workflow for the broth microdilution antimicrobial assay.

Caption: Proposed mechanism of action: Inhibition of DNA gyrase.

References

- 1. Coumarin-benzimidazole hybrids: A review of developments in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Coumarin–benzimidazole hybrids as a potent antimicrobial agent: synthesis and biological elevation | Semantic Scholar [semanticscholar.org]

- 3. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. Coumarin-containing hybrids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coumarin-benzimidazole hybrids as a potent antimicrobial agent: synthesis and biological elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Dual Functional Properties of Coumarin-Based Hybrids for Biological and Optical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Identification of coumarin - benzimidazole hybrids as potential antibacterial agents: Synthesis, in vitro and in vivo biological assessment, and ADMET prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Anticancer Activity of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one represent a promising class of heterocyclic compounds exhibiting significant anticancer properties. This scaffold, a hybrid of benzimidazole and coumarin moieties, has been the focus of numerous studies due to its potent cytotoxic effects against a wide range of human cancer cell lines. The primary mechanisms of action for these derivatives include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, effectively halting the proliferation of cancerous cells. A key molecular target of these compounds is the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical cascade that regulates cellular growth, survival, and proliferation, and is often dysregulated in cancer.[1][2][3] This document provides a summary of the quantitative anticancer activity of these derivatives, detailed protocols for key experimental assays, and visualizations of the pertinent signaling pathway and experimental workflows.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the 50% inhibitory concentration (IC50) values of various this compound derivatives against several human cancer cell lines. The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Table 1: IC50 Values of this compound Derivatives

| Compound Reference | Derivative Substitution | Cancer Cell Line | IC50 (µM) |

| 6b [4] | Unsubstituted | A549 (Lung) | 0.85 ± 0.07 |

| MCF7 (Breast) | 1.90 ± 0.08 | ||

| 6a [4] | (Specific substitution from source) | A549 (Lung) | 1.86 ± 0.19 |

| 6c [4] | (Specific substitution from source) | A549 (Lung) | 1.05 ± 0.09 |

| 6g [4] | (Specific substitution from source) | A549 (Lung) | 2.23 ± 0.13 |

| Compound 4 [5] | 1-propenyl-1,3-dihydro-benzimidazol-2-one | Neura 2a (Neuroblastoma) | ~20 |

| MCF-7 (Breast) | ~20 | ||

| HEK 293 (Kidney) | ~20 | ||

| Compound 78 [6] | (Specific substitution from source) | HL-60 (Leukemia) | 11.96 |

| SK-OV-3 (Ovarian) | 9.46 | ||

| MCF-7 (Breast) | 6.68 |

Note: The specific substitutions for compounds 6a, 6c, 6g, and 78 should be referred from the original source for complete chemical information. The IC50 for compound 4 was reported as reducing cell viability to approximately 50% at 20 µM.

Experimental Protocols

Detailed methodologies for the key experiments used to evaluate the anticancer activity of this compound derivatives are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells and treat with the test compounds as described in the MTT assay protocol.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and wash twice with cold PBS.

-

Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC fluorescence (early apoptosis) is detected in the FL1 channel and PI fluorescence (late apoptosis/necrosis) in the FL3 channel.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

-

Cell Treatment: Treat cells with the compounds for the desired time period.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Cell Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blotting for PI3K/Akt/mTOR Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the PI3K/Akt/mTOR signaling pathway.

Protocol:

-

Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, mTOR, and downstream effectors overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Visualization

The this compound derivatives exert their anticancer effects in part by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a key regulator of cell survival and proliferation.

This diagram illustrates how growth factor signaling through Receptor Tyrosine Kinases (RTKs) activates PI3K, leading to the conversion of PIP2 to PIP3. This, in turn, activates Akt and subsequently mTOR, promoting cell proliferation and survival while inhibiting apoptosis. The this compound derivatives are shown to inhibit key components of this pathway, thereby blocking these pro-survival signals and inducing cancer cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Coumarin-benzimidazole hybrids: Design, synthesis and identification of potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

Application Notes and Protocols for 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one in Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-benzimidazol-2-yl)-2H-chromen-2-one is a heterocyclic fluorescent molecule that belongs to the coumarin-benzimidazole class of compounds. This class of molecules is of significant interest in biomedical research and drug development due to their intrinsic photophysical properties, which make them promising candidates for fluorescent probes in cell imaging applications.[1] The coumarin scaffold is a well-known fluorophore that typically emits in the blue-green region of the spectrum, while the benzimidazole moiety can modulate the spectral properties and provide sites for interaction with biological targets.[1] The combination of these two pharmacophores can result in probes with desirable characteristics such as good cell permeability, low cytotoxicity, and sensitivity to the local microenvironment.

These application notes provide an overview of the potential use of this compound for cell imaging, based on the properties of structurally similar compounds. The provided protocols are intended as a starting point for researchers to develop specific assays.

Physicochemical Properties

The molecular structure of this compound is presented below:

Caption: Chemical structure and basic information for this compound.

Photophysical Properties (Based on Analogs)

| Property | Value (in Chloroform) | Value (in Acetonitrile) | Value (in Methanol) |

| Absorption Max (λabs) | ~370 nm | ~365 nm | ~364 nm |

| Emission Max (λem) | ~429 nm | ~435 nm | ~442 nm |

| Molar Absorptivity (ε) | ~22,900 M⁻¹cm⁻¹ | ~21,600 M⁻¹cm⁻¹ | ~21,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φf) | ~0.85 | ~0.70 | ~0.50 |

| Stokes Shift | ~59 nm | ~70 nm | ~78 nm |

| Table 1: Photophysical properties of the analogous compound 3-(benzoxazol-2-yl)-2H-chromen-2-one in different solvents. This data can be used as an estimation for the target compound.[2] |

The solvatochromic behavior, characterized by a red-shift in emission in more polar solvents, suggests an intramolecular charge transfer (ICT) character in the excited state.[2][3]

Cytotoxicity Data (Based on Analogs)

The cytotoxicity of this compound has not been specifically reported. However, studies on various benzimidazole derivatives have established their cytotoxic potential against a range of cancer cell lines. This information is crucial for determining the appropriate concentration range for live-cell imaging to minimize cellular stress and artifacts.

| Cell Line | Compound Type | IC50 (µM) |

| HepG2 (Hepatocellular Carcinoma) | Benzimidazole derivative | 15.58 |

| A549 (Lung Carcinoma) | Benzimidazole derivative | 15.80 |

| MCF-7 (Breast Adenocarcinoma) | 1H-benzimidazole-2-yl hydrazone | Low micromolar |

| DLD-1 (Colorectal Adenocarcinoma) | Benzimidazole derivative | 41.97 |

| Table 2: Cytotoxicity (IC50 values) of various benzimidazole derivatives against different human cancer cell lines.[4] |

Based on this data, it is recommended to perform initial cell imaging experiments with this compound at concentrations well below the IC50 values of related compounds, starting in the range of 1-10 µM.

Experimental Protocols

Protocol 1: Preparation of Stock Solution

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Weigh out a precise amount of this compound.

-

Dissolve the compound in an appropriate volume of DMSO to prepare a stock solution of 1-10 mM.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.

-

Protocol 2: Cell Staining and Live-Cell Imaging

This protocol provides a general guideline for staining adherent cells. Optimization of probe concentration and incubation time may be required for different cell lines and experimental conditions.

-

Materials:

-

Adherent cells cultured on glass-bottom dishes or chamber slides

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound stock solution

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)

-

-

Procedure:

-

Culture cells to the desired confluency (typically 60-80%).

-

Prepare the staining solution by diluting the stock solution of this compound in pre-warmed complete cell culture medium to the final working concentration (e.g., 1-10 µM).

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

-

After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution.

-

Add fresh, pre-warmed culture medium or live-cell imaging solution to the cells.

-

Proceed with imaging using a fluorescence microscope.

-

Caption: General workflow for cell staining and live-cell imaging.

Protocol 3: Cytotoxicity Assay (MTT Assay)

To determine the optimal non-toxic working concentration of the probe for a specific cell line, a cytotoxicity assay such as the MTT assay is recommended.

-

Materials:

-

Cells of interest

-

96-well plates

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include untreated control wells.

-

Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[5]

-

References

- 1. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photophysics and spectroscopic properties of 3-benzoxazol-2-yl-chromen-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of solvents on photophysical properties and quenching of 2-{[3-(1H-benzimidazole-2-yl) phenyl] carbonoimidoyl}phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing Fluorescent Dyes Based on Coumarin-Benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and characterization of fluorescent dyes based on the coumarin-benzimidazole scaffold. This class of dyes is of significant interest due to its excellent photophysical properties, including high quantum yields, good photostability, and sensitivity to the microenvironment, making them suitable for a wide range of applications in bioimaging and sensing.[1][2][3][4]

Overview and Principle

Coumarin-benzimidazole hybrids are "push-pull" fluorophores, typically featuring an electron-donating group (like a diethylamino group at the 7-position of the coumarin) and an electron-accepting benzimidazole moiety.[5] This structure facilitates an intramolecular charge transfer (ICT) process upon photoexcitation, which is sensitive to the local environment and can be modulated for sensing applications.[6] These dyes are valuable tools for live-cell imaging, developing sensors for metal ions and pH, and as fluorescent labels.[1][6][7]

Synthesis of Coumarin-Benzimidazole Dyes

A common and effective method for synthesizing coumarin-benzimidazole dyes involves the condensation of a formylcoumarin derivative with an o-phenylenediamine derivative.[3] The specific substituents on both precursors can be varied to tune the photophysical and chemical properties of the final dye.

General Synthesis Workflow

The following diagram outlines a typical synthesis procedure.

Caption: A flowchart illustrating the key steps in the synthesis of coumarin-benzimidazole dyes.

Experimental Protocol: Synthesis of 3-(1H-benzo[d]imidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one

This protocol is adapted from established synthesis procedures for coumarin-benzimidazole derivatives.[8]

Materials and Reagents:

-

4-(diethylamino)salicylaldehyde

-

2-(1H-benzo[d]imidazol-2-yl)acetonitrile

-

Piperidine

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Synthesis of the Intermediate: In a round-bottom flask, dissolve 4-(diethylamino)salicylaldehyde (1 mmol) and 2-(1H-benzo[d]imidazol-2-yl)acetonitrile (1 mmol) in ethanol.

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The product may precipitate out.

-

Hydrolysis: Add a solution of aqueous HCl and reflux for an additional 2-3 hours to hydrolyze the intermediate.

-

Cool the mixture and neutralize it with a suitable base (e.g., NaOH solution) to precipitate the crude product.

-

Purification: Filter the crude product, wash it with water, and dry it.

-

Purify the crude solid using column chromatography on silica gel to obtain the pure coumarin-benzimidazole dye.

-

Characterization: Confirm the structure of the synthesized dye using techniques like 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry.[5][9]

Photophysical Characterization

Accurate characterization of the photophysical properties is crucial for evaluating the performance of the fluorescent dye.

Data Summary

The following table summarizes typical photophysical properties for various coumarin-benzimidazole derivatives reported in the literature.

| Dye/Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Molar Extinction (ε) (L·mol⁻¹·cm⁻¹) | Quantum Yield (Φ_F) | Reference |

| Dye 1 | Acetone | 373 | 460 | 37,800 | 0.12 | [10] |

| Dye 2 | Acetone | 370 | 456 | 40,700 | 0.12 | [10] |

| Dye 3 | Acetone | 383 | 461 | 21,400 | 0.19 | [10] |

| Dye 4 | Acetone | 384 | 474 | 20,800 | 0.10 | [10] |

| D3 (Nicotinic Acid Substituted) | Water | - | 512 | - | 0.65 | [5][9] |

Protocol: Determination of Fluorescence Quantum Yield (Φ_F)

The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[11][12][13]

Caption: A step-by-step workflow for determining the relative fluorescence quantum yield.

Procedure:

-

Solution Preparation: Prepare a stock solution of the synthesized coumarin-benzimidazole dye and a standard fluorophore (e.g., Rhodamine 6G in ethanol, Φ_F = 0.95) in the same solvent. Prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[13]

-

Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

Determine the gradient (slope) of the linear fit for both plots.

-

-

Calculation: Calculate the quantum yield of the sample (Φ_X) using the following equation:[13]

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

Subscripts X and ST denote the test sample and the standard, respectively.

-

Application in Live-Cell Imaging

Coumarin-benzimidazole dyes can be used as fluorescent probes for imaging sub-cellular structures and monitoring dynamic processes in living cells.[1][6]

Protocol: Cell Staining and Fluorescence Microscopy

Caption: A general protocol for staining live cells with a fluorescent dye for microscopy.

Procedure:

-

Cell Seeding: Plate cells (e.g., HeLa or other suitable cell line) on a glass-bottom imaging dish and culture until they reach the desired confluency.

-

Dye Loading: Prepare a working solution of the coumarin-benzimidazole dye in a serum-free culture medium (final concentration typically ranges from 1-10 µM).

-

Remove the culture medium from the cells and add the dye-containing medium.

-

Incubate the cells for a specified time (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

-

Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove unbound dye.

-